molecular formula C10H14Cl2N2O3 B6309007 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 1976033-03-0

3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No. B6309007
CAS RN: 1976033-03-0
M. Wt: 281.13 g/mol
InChI Key: ODFQNVLUQFTGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, commonly referred to as DCM, is a synthetic compound that is used in a variety of scientific research applications. It has been extensively studied in recent years due to its ability to interact with various biochemical and physiological processes.

Scientific Research Applications

DCM is used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. DCM has also been used to study the biochemical and physiological effects of drugs on the human body. Additionally, DCM has been used to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, DCM has been used to study the metabolism and excretion of drugs in the body.

Mechanism of Action

The mechanism of action of DCM is not fully understood. However, it is known to interact with various biochemical and physiological processes, such as the binding of drugs to their target receptors. DCM is also known to interact with enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, DCM is known to interact with transporters, such as P-glycoprotein, which are involved in the transport of drugs in the body.
Biochemical and Physiological Effects
DCM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. DCM has also been shown to inhibit the activity of P-glycoprotein transporters, which can lead to an increase in the absorption of drugs. Additionally, DCM has been shown to induce apoptosis in certain cell types and to inhibit the formation of biofilms.

Advantages and Limitations for Lab Experiments

DCM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is not toxic to cells. Additionally, DCM can be used to study the biochemical and physiological effects of drugs on the human body. However, DCM has some limitations for use in laboratory experiments. It is not stable in aqueous solution, and it can be difficult to purify. Additionally, DCM can interact with other compounds in the environment, which can lead to unexpected results.

Future Directions

There are a variety of potential future directions for research involving DCM. One potential direction is to further study the mechanism of action of DCM and its interaction with various biochemical and physiological processes. Additionally, further research could be conducted on the effects of DCM on the pharmacokinetics and pharmacodynamics of drugs. Finally, further research could be conducted on the potential therapeutic applications of DCM, such as its use as an anti-inflammatory or anti-bacterial agent.

Synthesis Methods

DCM can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is the reaction of 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrole-2(5H)-one with aqueous sodium hydroxide. This reaction produces DCM in aqueous solution. Other methods of synthesis include the reaction of 3,4-dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrole-2(5H)-one with an organic base, such as potassium tert-butoxide, or with a mineral acid, such as hydrochloric acid.

properties

IUPAC Name

3,4-dichloro-2-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQNVLUQFTGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.